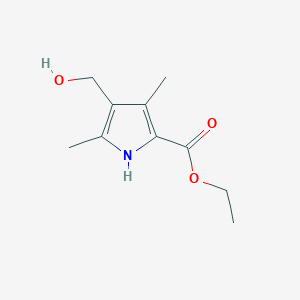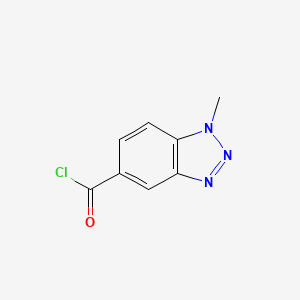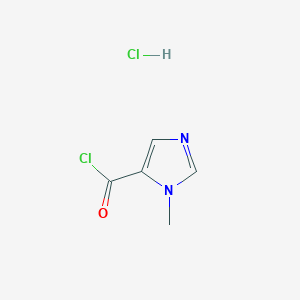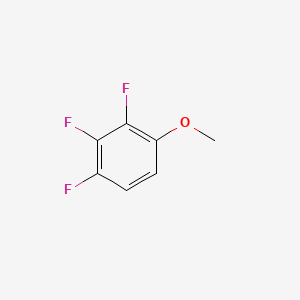
2,3,4-Trifluoroanisole
Übersicht
Beschreibung
2,3,4-Trifluoroanisole (TFM) is an organic compound belonging to the class of aromatic ethers. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used for the preparation of intermediates for the synthesis of fluorinated compounds. The compound is a colorless liquid with a pungent, sweet odor. It is miscible with most organic solvents, but is not soluble in water.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
- Structural Studies: The geometric structure of 2,3,4-Trifluoroanisole has been investigated using methods like gas electron diffraction and quantum chemical methods. These studies reveal that the orientation of the O–CF3 bond in this compound changes from planar to perpendicular upon fluorination of the methyl group. This provides insights into the molecular dynamics and potential applications in molecular engineering and design (Federsel et al., 2001).
Fluorination Effects
- Fluorination Impact on Complexes: Research has shown that the triple fluorination of the methyl group in trifluoroanisole significantly alters the features of rotational spectra of complexes, compared to non-fluorinated analogues. This finding is crucial in understanding the interaction of trifluoroanisole with other molecular structures and has implications in fields like spectroscopy and molecular interaction studies (Gou et al., 2014).
Analysis of Fluorinated Organic Compounds
- Metastable Ion Study: Studies involving the spontaneous unimolecular dissociation reactions of the molecular ions of this compound have been conducted. This research contributes to the understanding of the chemical behavior of fluorinated compounds, which is significant in fields like mass spectrometry and organic chemistry (Yanagisawa et al., 1993).
Vibrational Spectra Analysis
- Vibrational Analysis: The vibrational spectra of this compound have been analyzed, providing valuable information on the vibrational properties of this compound. This research is essential for applications in spectroscopy and for understanding the intramolecular interactions in fluorinated anisoles (Lakshmaiah & Rao, 1989).
Influence on Drug Design
- Role in Drug Design: Although this application was not a primary focus, it's worth noting that studies have shown how different degrees of fluorination, as seen in compounds like trifluoroanisole, impact the physicochemical and pharmacokinetic properties of drugs. This insight is vital for the pharmaceutical industry in designing more effective drugs (Xing et al., 2015).
Wirkmechanismus
Target of Action
A related compound, α-trifluoroanisole, has been found to exhibit herbicidal activity
Mode of Action
Α-trifluoroanisole derivatives have been shown to inhibit the nicotiana tabacum protoporphyrinogen oxidase (nt ppo) enzyme . This enzyme is crucial for chlorophyll synthesis in plants, and its inhibition can lead to the death of the plant.
Result of Action
If it acts similarly to α-trifluoroanisole, it could potentially lead to the death of plants by inhibiting an enzyme crucial for chlorophyll synthesis .
Biochemische Analyse
Biochemical Properties
2,3,4-Trifluoroanisole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and detoxification processes . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes. This binding can result in the inhibition or activation of the enzyme’s catalytic activity, depending on the specific context . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as oxidative stress and metabolic dysregulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects . For example, high doses of this compound have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. These dose-dependent effects highlight the importance of determining the appropriate dosage for safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion from the body. The involvement of this compound in these metabolic pathways can influence the overall metabolic flux and levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific organelles. These localization patterns can affect the compound’s ability to modulate cellular processes and responses.
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNSQZJDRPZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380300 | |
| Record name | 2,3,4-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203245-16-3 | |
| Record name | 2,3,4-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



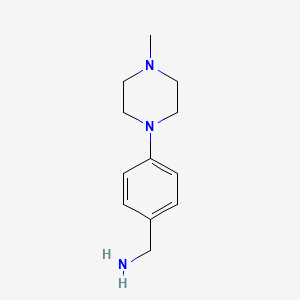


![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
